molecular formula C8H15Cl2N3 B3028931 4-(1H-imidazol-1-yl)piperidine dihydrochloride CAS No. 403492-40-0

4-(1H-imidazol-1-yl)piperidine dihydrochloride

Cat. No.: B3028931
CAS No.: 403492-40-0
M. Wt: 224.13
InChI Key: CCMGDHFNKMMBJD-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)piperidine dihydrochloride is a chemical compound with the empirical formula C9H17Cl2N3 and a molecular weight of 238.16 g/mol . It is a solid compound that is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(1H-imidazol-1-yl)piperidine dihydrochloride typically involves the reaction of imidazole with piperidine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4-(1H-imidazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

4-(1H-imidazol-1-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor-ligand interactions .

Comparison with Similar Compounds

4-(1H-imidazol-1-yl)piperidine dihydrochloride can be compared with other similar compounds, such as:

  • 2-(1H-imidazol-1-yl)ethylpiperidine dihydrochloride
  • 2-(2-Methyl-1H-imidazol-1-yl)ethylpiperidine dihydrochloride
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The unique combination of the imidazole and piperidine rings in this compound gives it distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-imidazol-1-ylpiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-8(1)11-6-5-10-7-11;;/h5-9H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMGDHFNKMMBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849658
Record name 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403492-40-0
Record name 4-(1H-Imidazol-1-yl)piperidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-imidazol-1-yl)piperidine dihydrochloride
Reactant of Route 2
4-(1H-imidazol-1-yl)piperidine dihydrochloride
Reactant of Route 3
4-(1H-imidazol-1-yl)piperidine dihydrochloride
Reactant of Route 4
4-(1H-imidazol-1-yl)piperidine dihydrochloride
Reactant of Route 5
4-(1H-imidazol-1-yl)piperidine dihydrochloride
Reactant of Route 6
4-(1H-imidazol-1-yl)piperidine dihydrochloride

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